(4-Chloro-3-methoxyphenyl)hydrazine

Descripción general

Descripción

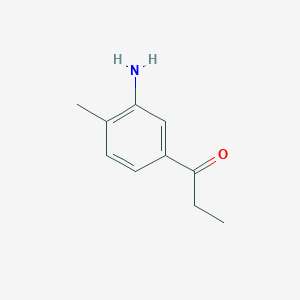

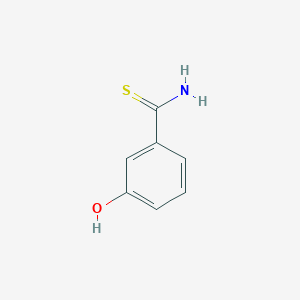

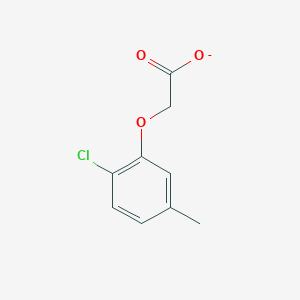

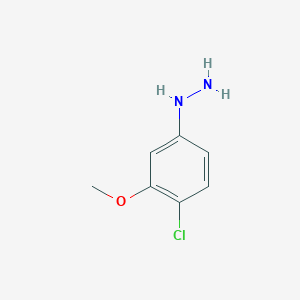

“(4-Chloro-3-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 178423-72-8 . It has a molecular weight of 172.61 and its IUPAC name is 1-(4-chloro-3-methoxyphenyl)hydrazine . It is a brown solid at room temperature .

Molecular Structure Analysis

The linear formula of “(4-Chloro-3-methoxyphenyl)hydrazine” is C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 .

Physical And Chemical Properties Analysis

“(4-Chloro-3-methoxyphenyl)hydrazine” is a brown solid at room temperature . The storage temperature is 0-5°C .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Coordination Compounds and Biological Activity : Research demonstrated the synthesis of coordination compounds using derivatives that resemble (4-Chloro-3-methoxyphenyl)hydrazine. These compounds exhibited antimicrobial and antifungal activity, indicating potential for therapeutic applications (Gulea et al., 2019).

Antidepressant Activities : Derivatives of (4-Chloro-3-methoxyphenyl)hydrazine have been synthesized and evaluated for antidepressant activities, showing promise in reducing immobility times in animal models, which could indicate potential antidepressant effects (Palaska et al., 2001).

Synthesis and Antibacterial Activity

Novel Aromatic Hydrazone and Oxadiazoles : Studies have synthesized and characterized new aromatic hydrazones and oxadiazoles, investigating their structure and antibacterial activity. These compounds, derived from or related to (4-Chloro-3-methoxyphenyl)hydrazine, showed potential as antibacterial agents (Aghekyan et al., 2020).

Antimicrobial Agents from Mannich Base : The synthesis of formazans from a Mannich base related to (4-Chloro-3-methoxyphenyl)hydrazine demonstrated moderate antimicrobial activity, suggesting its use in developing new antimicrobial agents (Sah et al., 2014).

Antioxidant Activity

- Enhancing Antioxidant Activity : The effect of substituents on benzoin derivatives, related to (4-Chloro-3-methoxyphenyl)hydrazine, was studied, revealing that certain modifications can enhance antioxidant activity. This suggests potential applications in designing antioxidant compounds (Thanuja et al., 2022).

Antiviral Evaluations

- Synthesis for Antiviral Evaluations : Compounds synthesized from reactions involving (4-Chloro-3-methoxyphenyl)hydrazine derivatives were evaluated for antiviral properties, highlighting the compound's potential in antiviral drug development (Sayed & Ali, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

(4-chloro-3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXUXYRPFUUSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methoxyphenyl)hydrazine | |

CAS RN |

178423-72-8 | |

| Record name | (4-chloro-3-methoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.